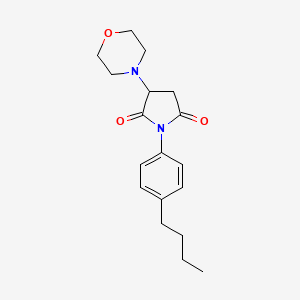![molecular formula C14H22N2O4 B5398963 (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol involves the modulation of the activity of N-methyl-D-aspartate (NMDA) receptors. It acts as a positive allosteric modulator, enhancing the activity of the receptor, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to improve memory and cognitive function, reduce inflammation, and protect against oxidative stress. It also has neuroprotective properties and can promote the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol is its ability to improve cognitive function and memory, making it a valuable tool for studying the mechanisms underlying learning and memory. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and cognitive-enhancing effects.
In conclusion, (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol is a promising compound with potential applications in various fields. Its ability to improve cognitive function and memory makes it a valuable tool for studying the mechanisms underlying learning and memory. Further research is needed to fully understand its molecular mechanisms and potential applications.
Métodos De Síntesis
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol involves several steps, including the protection of the amine group, the formation of the isoxazole ring, and the deprotection of the amine group. The final product is obtained through the hydrolysis of the ester group. This synthesis method has been optimized to provide high yields of the desired product.
Aplicaciones Científicas De Investigación
(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)5-11-6-13(20-15-11)14(19)16-4-3-10(8-17)12(18)7-16/h6,9-10,12,17-18H,3-5,7-8H2,1-2H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQFDMRGCEEEZ-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![N-(4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398901.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)
![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)


![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)

![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)